Product packaging for Boc-3,5-Dibromo-L-tyrosine(Cat. No.:CAS No. 58960-71-7)

Boc-3,5-Dibromo-L-tyrosine

Cat. No.: B558712
CAS No.: 58960-71-7
M. Wt: 439.1 g/mol
InChI Key: FIKNCGRWSBGBKP-JTQLQIEISA-N
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Description

Significance of Modified Amino Acids in Contemporary Chemical Biology

Modified amino acids are instrumental in modern chemical biology, providing tools to probe and manipulate biological systems with high precision. nih.gov The introduction of non-canonical amino acids into proteins allows researchers to study protein structure and function in ways not possible with standard proteinogenic amino acids. frontiersin.org These modifications can introduce new functionalities, such as fluorescent probes for imaging, photo-crosslinkers for studying protein-protein interactions, or altered side chains to enhance protein stability or enzyme activity. fiveable.mersc.org Common modifications like methylation, acetylation, and phosphorylation are crucial for regulating enzyme activity and signaling pathways. fiveable.me The ability to incorporate these tailored building blocks has become essential for developing novel therapeutic agents and advancing our understanding of complex biological processes. frontiersin.orgfiveable.me

Historical Context of Halogenated Tyrosine Derivatives in Academic Inquiry

Halogenated tyrosine derivatives have long been a subject of scientific interest, initially due to their presence in natural products, particularly from marine organisms. acs.orgacs.org Research has shown that various marine species synthesize tyrosine derivatives containing bromine and iodine. acs.orgacs.org These natural compounds have spurred investigations into the synthesis and properties of other halogenated tyrosines. researchgate.netmdpi.com The introduction of halogen atoms to the tyrosine ring can significantly alter its chemical properties, influencing its reactivity and potential biological activity. researchgate.net This has led to the exploration of halogenated tyrosines as potential therapeutic agents and as building blocks for more complex molecules. mdpi.comoup.com For instance, 3,5-dibromo-L-tyrosine has been identified as a product of protein oxidation and has been investigated for its potential as an antithyroid drug. nih.govebi.ac.ukchemsrc.com

Overview of Boc-Protection Strategy in Amino Acid and Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine function of amino acids in peptide synthesis. americanpeptidesociety.orgmasterorganicchemistry.com This strategy is fundamental to controlling the sequence of amino acid addition during the stepwise synthesis of peptides. iris-biotech.debachem.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is stable under a variety of reaction conditions, yet can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgmasterorganicchemistry.com This acid-lability allows for the selective deprotection of the N-terminus, enabling the formation of a peptide bond with the next amino acid in the sequence. masterorganicchemistry.comslideshare.net While the Fmoc (fluorenylmethyloxycarbonyl) strategy, which uses a base-labile protecting group, has become more prevalent due to its milder deprotection conditions, the Boc strategy remains crucial for specific applications, especially in the synthesis of certain peptide sequences. americanpeptidesociety.orgiris-biotech.de

Rationale for Comprehensive Investigation of Boc-3,5-Dibromo-L-tyrosine

The compound this compound combines the features of a halogenated tyrosine with the utility of a Boc-protected amino acid, making it a valuable tool in chemical synthesis. chemimpex.com The bromine atoms on the aromatic ring enhance its utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions. The Boc protecting group facilitates its direct use in solid-phase or solution-phase peptide synthesis, enabling the site-specific incorporation of a dibrominated tyrosine residue into a peptide chain. chemimpex.com This allows for the creation of modified peptides with potentially enhanced biological activity or stability. chemimpex.com A thorough investigation of its properties and reactivity is therefore essential for its effective application in the design and synthesis of novel peptides and other biologically active molecules.

Chemical and Physical Properties

PropertyValue
Molecular Formula C14H17Br2NO5
Molecular Weight 439.1 g/mol
Melting Point 105-108 °C or 145-150°C
Appearance White to off-white powder
Optical Rotation +33 ± 2º (C=1 in Dioxane)
Boiling Point (Predicted) 516.1 ± 50.0 °C
Density (Predicted) 1.692 ± 0.06 g/cm3
pKa (Predicted) 2.80 ± 0.10
Data sourced from various chemical suppliers and databases. chemsrc.comaksci.comchemicalbook.com

Synthesis Information

The preparation of this compound typically involves a two-step process. First, L-tyrosine is brominated to yield 3,5-dibromo-L-tyrosine. A common and efficient method for this is the reaction of L-tyrosine with dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH). nih.gov Following the bromination, the amino group of 3,5-dibromo-L-tyrosine is protected with the Boc group using di-tert-butyl dicarbonate. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17Br2NO5 B558712 Boc-3,5-Dibromo-L-tyrosine CAS No. 58960-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKNCGRWSBGBKP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572964
Record name 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58960-71-7
Record name 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Applications in Peptide and Protein Chemistry

Role in Peptide Synthesis and Modification

Boc-3,5-Dibromo-L-tyrosine is a specialized amino acid derivative utilized in both solid-phase and solution-phase peptide synthesis. The bulky bromine atoms on the phenolic ring introduce distinct properties, such as increased hydrophobicity and the potential for specific non-covalent interactions, which can be leveraged to create peptides with enhanced biological activity and stability. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the incorporation of modified amino acids like this compound is a key strategy for producing novel peptides. chemimpex.com In the context of Boc-based SPPS, the synthesis cycle involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

The general procedure for incorporating this compound follows the standard Boc-SPPS protocol. The process begins with the deprotection of the N-terminal Boc group of the resin-bound peptide, typically using a moderately strong acid like trifluoroacetic acid (TFA). peptide.com This step exposes a free amine group for the subsequent coupling reaction. The incoming this compound, with its own N-terminus protected by the Boc group, is then activated and coupled to the free amine of the peptide chain. Following the coupling, a neutralization step is performed to prepare the peptide-resin for the next cycle. peptide.com This cycle of deprotection, coupling, and neutralization is repeated until the desired peptide sequence is assembled.

The use of this compound is analogous to the incorporation of other modified tyrosine derivatives, such as phosphorylated tyrosine, where the Boc-protected amino acid is used as a building block in either Boc or Fmoc-based SPPS. nih.gov The choice of protecting groups for the side chains of other amino acids in the sequence must be compatible with the Boc strategy, meaning they should be stable to the TFA used for Boc removal but cleavable under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), at the end of the synthesis. peptide.com

The incorporation of this brominated residue can serve several purposes, including acting as a precursor for radiolabeling or for introducing conformational constraints. For instance, peptides containing 3,5-dibromotyrosine (B3032813) have been synthesized to serve as precursors for tritiated peptides, where the bromine atoms are replaced with tritium (B154650) in a final catalytic tritiation step. researchgate.net This strategy avoids handling highly radioactive materials during the main synthetic steps.

Solution-Phase Peptide Synthesis Strategies

While SPPS is dominant for many research applications, solution-phase peptide synthesis remains a valuable method, particularly for the large-scale production of smaller peptides. greyhoundchrom.com In solution-phase synthesis, the coupling and deprotection reactions are carried out in solution, with purification of the intermediate peptide fragments after each step.

This compound can be employed in solution-phase strategies. For example, research has described the coupling of N-Boc-dibromo-O-methyltyrosine with an L-arginine methyl ester in a solvent like dimethylformamide (DMF). researchgate.net The success of such couplings can be dependent on the choice of coupling reagents. In some reported syntheses involving similar sterically hindered amino acids, activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have been shown to give significant yields where other methods might fail. researchgate.net The resulting dipeptide or larger fragment can then be purified and carried forward in subsequent coupling steps to build the final peptide.

Synthesis of Complex Peptide Architectures (e.g., Cyclic Peptides, Peptidomimetics)

The creation of complex peptide architectures such as cyclic peptides and peptidomimetics is a major focus of medicinal chemistry, aimed at improving properties like receptor affinity, selectivity, and metabolic stability. rsc.org this compound serves as a key starting material for certain types of conformationally constrained tyrosine analogues, which are a class of peptidomimetics.

One notable example is the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid. This constrained tyrosine analogue can be prepared via a Pictet-Spengler reaction performed on a 3,5-dibromo-substituted tyrosine, followed by catalytic dehalogenation. researchgate.net The use of the dibrominated precursor facilitates the key cyclization reaction. Such peptidomimetics are designed to mimic the geometry of a peptide's active conformation, potentially leading to more potent and selective therapeutic agents. researchgate.net

In the broader context of cyclic peptides, while direct examples involving this compound are not extensively detailed in the provided results, the principles of peptide cyclization can be applied. Peptides containing this residue can be synthesized linearly using SPPS and then cyclized either head-to-tail, side-chain-to-side-chain, or through other ligation strategies. rsc.orgacs.org The bulky, hydrophobic nature of the dibromotyrosine residue could be used to influence the preferred conformation of the linear precursor, potentially pre-organizing it for a more efficient macrocyclization step. acs.org

Impact on Peptide Conformation and Stability

The introduction of 3,5-dibromo-L-tyrosine into a peptide chain can have a profound impact on its three-dimensional structure and stability. The two bromine atoms significantly alter the electronic and steric properties of the tyrosine side chain.

This structural influence extends to biological activity. The substitution of key tyrosine residues with 3,5-dibromo-L-tyrosine can enhance stability and efficacy. For example, replacing specific residues in oxytocin (B344502) with D-amino acids, including at the tyrosine position, has been shown to significantly improve biostability against enzymatic degradation. mdpi.com The increased hydrophobicity and altered electronic profile of the dibrominated ring can also lead to enhanced receptor binding and improved biological activity. chemimpex.com This makes it a valuable modification in the design of peptide-based drugs for a range of diseases. chemimpex.com

Table 1: Research Findings on the Impact of 3,5-Dibromo-L-tyrosine

Research Area Finding Significance Reference(s)
Supramolecular Chemistry In crystal structures, 3,5-dibromo-L-tyrosine engages in both hydrogen and halogen bonds, directing self-assembly into specific architectures like 1D polymers. Demonstrates the residue's ability to enforce conformational preferences through specific non-covalent interactions. rsc.org
Peptidomimetic Synthesis Serves as a key precursor in the Pictet-Spengler reaction to form conformationally constrained tyrosine analogues. Provides a synthetic route to non-peptide structures that can mimic peptide bioactivity with improved properties. researchgate.net
Peptide Stability Incorporation of modified residues, such as D-amino acids at the tyrosine position, significantly improves peptide stability against enzymatic degradation. Highlights a key strategy for enhancing the therapeutic potential of peptides. mdpi.com
Drug Development Peptides containing 3,5-dibromo-L-tyrosine show potential for enhanced biological activity and efficacy in targeting diseases. The unique properties of the residue can lead to improved receptor binding and pharmacokinetic profiles. chemimpex.com

Engineering of Proteins and Bioactive Molecules

Beyond synthetic peptides, this compound and its derivatives are instrumental in the field of protein engineering, specifically for the introduction of non-canonical amino acids (ncAAs) into proteins at precise locations.

Site-Specific Incorporation of Non-Canonical Amino Acids

The genetic code expansion strategy allows for the site-specific incorporation of ncAAs, like 3,5-dibromo-L-tyrosine, into proteins during translation. nih.gov This powerful technique utilizes an "orthogonal translation system" (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). nih.gov This engineered pair functions independently of the host cell's own synthetases and tRNAs.

The process involves reassigning a codon, typically a stop codon like the amber codon (UAG), to the non-canonical amino acid. google.com An engineered aaRS is created that specifically recognizes and charges 3,5-dibromo-L-tyrosine onto a similarly engineered (suppressor) tRNA. This suppressor tRNA has an anticodon (e.g., CUA) that recognizes the reassigned UAG codon in the messenger RNA (mRNA) during protein synthesis on the ribosome. google.com

Researchers have successfully demonstrated the site-specific incorporation of 3,5-dibromotyrosine into proteins like Green Fluorescent Protein (GFP) in bacteria. nih.gov In these studies, an aaRS that was originally evolved to recognize a coumarin-containing amino acid was found to be "polyspecific" and could efficiently charge 3,5-dibromotyrosine onto its cognate tRNA. nih.gov This allowed for the production of modified GFP where a specific tyrosine residue was replaced by the dibrominated analogue.

This technology opens up a vast array of possibilities for protein engineering. The site-specific introduction of 3,5-dibromo-L-tyrosine can be used to:

Probe Protein Structure and Function: The bromine atoms can serve as heavy-atom derivatives for X-ray crystallography or as spectroscopic probes to study protein dynamics.

Create Novel Bioconjugates: The unique reactivity of the dibrominated ring could potentially be exploited for site-specific chemical modifications.

Enhance Therapeutic Proteins: Introducing this residue could alter the electrochemical properties, stability, or binding affinity of a protein-based drug. nih.gov

Table 2: Components of an Orthogonal Translation System for 3,5-Dibromo-L-tyrosine Incorporation

Component Description Function Reference(s)
Non-Canonical Amino Acid (ncAA) 3,5-Dibromo-L-tyrosine The amino acid to be incorporated into the protein. google.comnih.gov
Engineered aaRS An aminoacyl-tRNA synthetase evolved or selected to specifically recognize and bind 3,5-Dibromo-L-tyrosine. Catalyzes the attachment (charging) of the ncAA to the engineered tRNA. nih.govnih.gov
Engineered tRNA A suppressor tRNA (e.g., tRNAPyl or tRNATyr) with a modified anticodon (e.g., CUA). Recognizes a specific codon (e.g., UAG amber stop codon) on the mRNA and delivers the ncAA to the ribosome. google.commdpi.com
Target Gene A gene of interest modified to contain the specific codon (e.g., UAG) at the desired site for ncAA incorporation. Provides the template for mRNA synthesis. google.com

Bioconjugation Strategies Utilizing this compound

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new hybrid with combined properties. rsc.orgru.nl this compound serves as a versatile handle for various bioconjugation reactions due to the reactivity of the dibrominated phenolic ring. The bromine atoms can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the site-specific attachment of other molecules. nih.gov

This capability is highly valuable for a range of applications:

Attachment of imaging agents: Fluorophores or PET imaging agents can be conjugated to peptides or proteins containing 3,5-dibromo-L-tyrosine to track their localization and trafficking in cells or in vivo.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic profile of therapeutic peptides by increasing their size, solubility, and circulation half-life.

Drug-Antibody Conjugates (ADCs): While less common than cysteine or lysine-based conjugation, tyrosine-based strategies offer an alternative for attaching cytotoxic drugs to antibodies for targeted cancer therapy.

The use of an unnatural amino acid like 3,5-dibromo-L-tyrosine for bioconjugation offers the advantage of bioorthogonality. This means the conjugation reaction is highly specific to the modified amino acid and does not interfere with the native functional groups present in the protein, such as the side chains of lysine (B10760008) or cysteine. semanticscholar.org This site-specificity is crucial for creating homogeneous bioconjugates with well-defined properties, which is often a challenge with less selective methods. google.com

Research has explored the use of various unnatural amino acids with halide functional groups for bioconjugation, highlighting the potential for creating stable and specific linkages. nih.gov The development of new bioconjugation methods is an active area of research, with a focus on reactions that are efficient, selective, and biocompatible. google.com

Table 2: Common Bioconjugation Reactions

Reaction TypeFunctional Groups InvolvedLinkage FormedKey Features
Amine CouplingNHS-esters and primary amines (e.g., Lysine)Amide bondWidely used, but can lead to heterogeneous products. semanticscholar.org
Thiol-Maleimide CouplingThiols (e.g., Cysteine) and maleimidesThioether bondHighly selective for cysteines. google.com
Suzuki-Miyaura CouplingAryl halides (e.g., Dibromotyrosine) and boronic acidsCarbon-carbon bondAllows for stable, site-specific C-C bond formation. nih.gov
Click ChemistryAzides and alkynesTriazole ringBioorthogonal and highly efficient.

This table provides a general overview of bioconjugation reactions and is not specific to this compound unless noted.

Development of Enzyme Inhibitors and Receptor Modulators

The unique structural and electronic properties of 3,5-dibromo-L-tyrosine make it a valuable component in the design of potent and selective enzyme inhibitors and receptor modulators. The bromine atoms can form halogen bonds, a type of non-covalent interaction that can contribute significantly to binding affinity and specificity.

In the context of enzyme inhibitors , the dibrominated tyrosine moiety can be designed to fit into the active site of a target enzyme, blocking its function. For example, protein tyrosine phosphatases (PTPs) are a class of enzymes that are important drug targets. researchgate.net The design of inhibitors for PTPs often involves mimics of the phosphotyrosine substrate. The 3,5-dibromo-4-hydroxyphenyl group has been incorporated into molecules designed to inhibit PTP1B, a target for diabetes and obesity. mdpi.com The bulky and electron-withdrawing bromine atoms can enhance binding to the active site and improve the inhibitor's properties. researchgate.netiu.edu

Similarly, in the development of receptor modulators , the dibrominated tyrosine can be incorporated into ligands to fine-tune their interaction with a specific receptor. Nuclear receptors, for instance, are a large family of ligand-activated transcription factors that are important drug targets. nih.gov The binding of a ligand to the receptor's ligand-binding domain (LBD) induces a conformational change that modulates the receptor's activity. The specific interactions between the ligand and the LBD, including hydrophobic interactions and hydrogen bonds, determine whether the ligand acts as an agonist or an antagonist. The introduction of 3,5-dibromo-L-tyrosine into a peptide or small molecule ligand can alter these interactions, potentially leading to more potent or selective receptor modulators.

The development of such inhibitors and modulators often follows a structure-based design approach. researchgate.net This involves using the three-dimensional structure of the target protein to design molecules that will bind with high affinity and specificity. The known structure of 3,5-dibromo-L-tyrosine and its derivatives can be computationally docked into the target's binding site to predict binding modes and guide the synthesis of new compounds. mdpi.com

Table 3: Examples of Enzyme and Receptor Classes Targeted by Modified Ligands

Target ClassBiological RoleTherapeutic Area
Protein Tyrosine Kinases (e.g., Btk)Cell signaling, proliferation acs.orgCancer, Autoimmune diseases
Protein Tyrosine Phosphatases (e.g., PTP1B)Signal transduction researchgate.netDiabetes, Obesity
G-Protein Coupled Receptors (GPCRs)Diverse physiological processesNumerous diseases
Nuclear Receptors (e.g., PPARγ)Gene expression regulation nih.govMetabolic diseases, Cancer

This table provides examples of target classes and is not an exhaustive list of targets for this compound containing compounds.

Mechanistic and Structural Elucidation Studies

Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopy is a fundamental tool for elucidating the structural and mechanistic properties of Boc-3,5-dibromo-L-tyrosine. Various spectroscopic techniques offer unique windows into the molecule's characteristics, from atomic connectivity to its behavior in dynamic systems.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a singlet, a consequence of the symmetrical dibromination of the phenolic ring. The protons of the aliphatic chain and the Boc protecting group exhibit characteristic chemical shifts and coupling patterns that allow for their precise assignment. espol.edu.ec For instance, in a study of valdiviamide C, a dibromotyrosine-containing compound, the aromatic protons of the dibromotyrosine moiety were observed as a singlet at δH 7.41. espol.edu.ec

Table 1: Representative NMR Data for a Dibromotyrosine Derivative

Position ¹H NMR (δ, ppm, multiplicity, J in Hz) ¹³C NMR (δ, ppm)
2 7.48 (s, 1H) 135.8
3 - 118.5
4 - 153.6
5 - 118.5
6 7.48 (s, 1H) 135.8
7 3.84 (s, 2H) 28.8
OCH₃ 3.78 (s, 3H) 61.0

Data adapted from studies on 5-BromoVerongamine. sciforum.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring reactions involving this compound and for characterizing the electronic properties of the resulting products. The aromatic ring of the tyrosine derivative gives rise to characteristic absorption bands in the UV region.

UV-Vis spectroscopy can be used to follow the progress of reactions, such as the formation of Compound I in peroxidases, by observing changes in the absorbance at specific wavelengths. acs.org For example, the reaction progress of some bioconjugation reactions involving tyrosine derivatives has been monitored at 379 nm. google.comgoogle.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Formation Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the formation and properties of radical species, such as the tyrosyl radical. While this compound itself is not a radical, the tyrosine moiety can be oxidized to form a stable tyrosyl radical, which plays a crucial role in various enzymatic reactions.

EPR studies have been instrumental in characterizing tyrosyl radicals in different proteins. rsc.orgpnas.org The EPR spectrum of a tyrosyl radical is sensitive to its local environment, including the conformation of the amino acid and the presence of hydrogen bonds. rsc.orgpnas.org High-frequency EPR can provide enhanced resolution, allowing for the precise determination of the g-tensor and hyperfine coupling constants, which are key parameters for understanding the electronic structure of the radical. pnas.orgwashington.edu For instance, in a study of a functional oxidase model, EPR spectroscopy was used to detect a tyrosyl radical, and simulations of the X- and Q-band spectra yielded g-values of 2.0091, 2.0044, and 2.0021. nih.gov

Mass Spectrometry-Based Proteomics for Identification of Modified Proteins

Mass spectrometry (MS)-based proteomics is a critical tool for identifying proteins that have been post-translationally modified with bromine, including the formation of 3,5-dibromotyrosine (B3032813). This technique allows for the precise identification of the modified amino acid residues within a protein sequence.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed to analyze complex protein mixtures. researchgate.netnih.govusp.br In this approach, proteins are first digested into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. The fragmentation pattern of the peptides in the mass spectrometer allows for the identification of the amino acid sequence and the site of modification. researchgate.netnih.gov For example, LC-MS/MS has been used to identify brominated tyrosine residues in extracellular matrix proteins. researchgate.netusp.brnih.gov In one study, this technique identified Tyr-1485 in collagen IV α2 chain, Tyr-292 in TINAGL1, and Tyr-664 in nidogen-2 as brominated sites. nih.gov

Table 2: Identified Brominated Tyrosine Sites in Proteins

Protein Brominated Tyrosine Residue
Collagen IV α2 chain Tyr-1485
TINAGL1 Tyr-292
Nidogen-2 Tyr-664

Data from a study on renal extracellular matrix proteins. nih.gov

X-ray Crystallography in Elucidating Molecular and Protein Structures

While a crystal structure specifically for this compound was not found in the search results, the crystal structure of a complex containing 3,5-dibromotyrosine has been determined. rcsb.org The structure of the extracellular domain of the erythropoietin receptor (EPOR) bound to an inactive peptide containing 3,5-dibromotyrosine revealed how the modification influences the dimerization of the receptor. rcsb.org Furthermore, a combined crystallographic and computational study on di-halogenated tyrosines has provided insights into their self-assembly, where both bromine atoms in 3,5-dibromo tyrosine participate in halogen bonds. rsc.org

Computational Chemistry and Modeling

Computational chemistry and molecular modeling provide valuable theoretical insights into the structural, electronic, and interactive properties of this compound, complementing experimental data. These methods can be used to predict molecular geometries, electronic properties, and interaction energies.

Density Functional Theory (DFT) calculations have been used to compute the EPR parameters of tyrosyl radicals, showing good agreement with experimental data, particularly when hydrogen bonding is considered. rsc.org Molecular dynamics (MD) simulations have been employed to study the behavior of halogenated tyrosine residues in peptides and proteins. wiley.comfrontiersin.org These simulations have shown that bromination of tyrosine can promote peptide self-assembly through the formation of halogen bonds, which act as non-covalent cross-links. wiley.com In one study, MD simulations revealed that halogen atoms reinforce the structural packing of peptides both parallelly and orthogonally to the fibril axis. wiley.com

Computational docking studies have also been used to investigate the binding of brominated tyrosine alkaloids to protein targets. mdpi.comnih.gov For example, the hexabrominated compound fistularin-3 showed promising docking interactions with several SARS-CoV-2 proteins, with predicted binding affinities (S-scores) ranging from -6.28 to -8.84 Kcal/mol. mdpi.comnih.gov

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are a powerful tool for understanding the intrinsic electronic properties of molecules, which in turn dictate their reactivity and interaction potential. While specific QM studies on this compound are not extensively documented, research on closely related halogenated tyrosine and phenol (B47542) derivatives provides valuable insights.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been applied to study halogenated ligands, revealing how electrostatic interactions involving halogen atoms contribute to binding free energy. nih.gov Such calculations are crucial for understanding enzymatic reactions, like those in cytochrome P450s or halogenases, by modeling transition states and reaction barriers. frontiersin.orgfrontiersin.org For instance, QM/MM and cluster model calculations on nonheme iron halogenases help elucidate the factors that determine whether a reaction proceeds via hydroxylation or halogenation, highlighting the role of the protein environment in influencing the electronic properties and reactivity of the active site. frontiersin.org

Furthermore, QM methods are used to calculate the partial charges on atoms within a molecule, which are fundamental for developing accurate force fields used in molecular dynamics simulations and for understanding intermolecular interactions like halogen and hydrogen bonding. researchgate.netresearchgate.net Studies on the self-assembly of 3,5-dihalogenated tyrosines have employed Density Functional Theory (DFT) calculations to analyze the interplay between hydrogen and halogen bonds, providing a theoretical basis for their observed crystal structures. rsc.org These computational approaches are essential for explaining the unique chemical behavior conferred by the bromine substituents on the tyrosine ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, revealing conformational changes and the stability of protein-ligand complexes over time. Several studies have utilized MD simulations to investigate 3,5-dibromo-L-tyrosine and its derivatives.

In a study exploring antiviral agents against the Chikungunya virus (CHIKV), a 100-nanosecond MD simulation was performed on the complex of a 3,5-dibromo-L-tyrosine derivative (specifically, 2-amino-3-(3,5-dibromo-4-hydroxyphenyl) propanoic acid) with the viral E1 protein. mdpi.com The stability of the complex was assessed by calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). mdpi.com The results indicated that the system remained stable during the simulation, with RMSD values for the protein backbone staying below 0.4 nm, suggesting a stable interaction. mdpi.com Analysis of hydrogen bonds and fluctuations of individual residues (RMSF) provided further detail on the dynamics of the interaction at the binding site. mdpi.com

Similarly, MD simulations were employed to study the effects of incorporating halogenated tyrosine analogs into the FtsZ protein, a key component of bacterial cell division. nih.govnih.gov These 500-nanosecond simulations provided insights into how halogenation impacts protein dynamics, monomer and dimer stability, and GTP binding energy. nih.govnih.gov Such simulations are critical for understanding how the substitution of a natural amino acid with a halogenated version can perturb protein structure and function on a larger scale. nih.govresearchgate.net

MD Simulation Parameters and Findings for a 3,5-Dibromo-L-tyrosine Derivative mdpi.com
ParameterDescriptionFinding
Simulation TimeTotal duration of the molecular dynamics simulation.100 ns
SystemThe complex studied in the simulation.CHIKV E1 Protein in complex with 2-amino-3-(3,5-dibromo-4-hydroxyphenyl) propanoic acid
RMSD (Root Mean Square Deviation)Measures the average deviation of the protein backbone from its initial position. A key indicator of simulation stability.Values remained below 0.4 nm, indicating a stable protein-ligand complex.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual amino acid residues around their average position.Analyzed to identify flexible and stable regions of the protein upon ligand binding.
Key InteractionsAnalysis of non-covalent bonds maintaining the complex.Stabilization of the complex is primarily due to hydrogen bonds and ionic interactions.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been widely applied to derivatives of 3,5-dibromo-L-tyrosine to understand their binding modes and to guide the development of new inhibitors.

For example, derivatives of 3,5-dibromo-L-tyrosine have been investigated as potential antivirals against the Chikungunya virus. mdpi.com Docking studies showed that these compounds could bind to the fusion loop of the viral E1 protein, a critical component for viral entry into host cells. mdpi.com The analysis revealed key interactions, including hydrogen bonds and ionic bonds, that stabilize the ligand in the binding pocket. For instance, the amino and carboxyl groups of the dibromotyrosine derivative formed ionic interactions with residues like LYS61 and GLU247 in the viral protein. mdpi.com

In another context, a molecule containing the 3-(3,5-dibromo-4-hydroxy-benzoyl) moiety was identified as an allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity. mdpi.comnih.govmdpi.com Docking studies were crucial in confirming that this compound binds to a novel allosteric site, approximately 20 Å away from the active catalytic site. mdpi.com These studies help in rationalizing the structure-activity relationships and in designing more potent and selective inhibitors. mdpi.comsemanticscholar.org

Summary of Docking Studies for 3,5-Dibromo-L-tyrosine Derivatives
Target ProteinLigand DerivativeKey Interacting ResiduesInteraction TypesReference
CHIKV E1 Protein2-amino-3-(3,5-dibromo-4-hydroxyphenyl) propanoic acidLYS61, GLU247Ionic Bonds, Hydrogen Bonds mdpi.com
PTP1B (Allosteric Site)3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid derivativeAla189, Glu276, Gly277Hydrogen Bonds mdpi.com
Trypanosoma cruzi trans-sialidaseN-substituted bromo-L-tyrosine derivativesNot specifiedInteraction with the enzyme's biological target researchgate.net

Predictive Modeling of Protein Stability and Function upon Amino Acid Substitution

Incorporating non-canonical amino acids like 3,5-dibromo-L-tyrosine into proteins can significantly alter their stability and function. Predictive modeling is essential for understanding these effects before undertaking complex experimental work.

The thermodynamic consequences of such substitutions can also be modeled. There is a demonstrated linear relationship between the change in the free energy of unfolding (ΔΔG) and the change in the protein's melting temperature (ΔTₘ). acs.org This relationship is size-dependent, meaning a given change in stability (ΔΔG) will cause a much larger shift in the melting temperature for a small protein compared to a large one. acs.org Modern predictive tools, some leveraging deep learning and graph neural networks, can now estimate the ΔΔG for single or even multiple amino acid substitutions, providing a rapid method to screen for variants with desired stability profiles. arxiv.orgelifesciences.org These models are crucial for the rational engineering of proteins with enhanced thermal stability or other desired properties by incorporating halogenated amino acids. oup.com

Analysis of Halogen Bonding Interactions in Biological Systems

The bromine atoms in this compound are not mere bulky substituents; they can actively participate in a powerful non-covalent interaction known as a halogen bond (XB). A halogen bond occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts favorably with a nucleophilic species like a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain. rsc.org

The strength of halogen bonds increases with the polarizability of the halogen, following the trend I > Br > Cl > F. Statistical analyses of crystal structures and QM/MM calculations have confirmed that halogen bonds are a significant and recurring interaction motif in protein-ligand complexes. rsc.orgresearchgate.net Studies show that halogen bonds often occur in hydrophobic microenvironments within protein binding pockets. rsc.org

In the context of 3,5-dibromo-L-tyrosine derivatives, these halogen bonds can be critical for ligand affinity and specificity. Docking studies of bromophenol inhibitors with PTP1B revealed multi-site halogen interactions with key residues such as Asp181, Cys215, and Gln262, which contribute to favorable binding affinity. mdpi.com Similarly, structural analysis of self-assembling dihalogenated tyrosine peptides shows a synergistic relationship between hydrogen bonds and halogen bonds in directing the supramolecular architecture. rsc.org The ability to form these directional interactions makes halogenated tyrosines valuable tools in drug design and protein engineering. acs.org

Biomedical and Pharmacological Research Applications

Drug Discovery and Development

In the quest for novel therapeutics, Boc-3,5-Dibromo-L-tyrosine provides a versatile starting point for synthesizing complex molecules with tailored properties. Its utility spans the creation of targeted therapies to the enhancement of fundamental drug-like characteristics.

This compound is a key intermediate in the synthesis of innovative pharmaceuticals and peptidomimetics. chemimpex.comnih.gov The presence of the dibrominated phenyl ring offers reactive handles for cross-coupling reactions, allowing for the construction of complex molecular architectures. This functionality has been leveraged in the development of peptide-based drugs aimed at treating a variety of conditions, including cancer and neurodegenerative disorders. chemimpex.com The Fmoc-protected version of 3,5-dibromo-L-tyrosine is particularly useful in solid-phase peptide synthesis, where it is incorporated to enhance the biological activity of the resulting peptides. chemimpex.com

A notable example of its application is in the synthesis of GDC-0853, a potent and selective noncovalent inhibitor of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell signaling pathways. acs.org The development process for GDC-0853 involved a multi-step synthesis where a related compound, 3,5-dibromo-1-methylpyridin-2(1H)-one, was coupled with other fragments to construct the final complex molecule. acs.orgacs.org This highlights the role of such halogenated building blocks in creating highly specific and potent targeted therapies for immunological diseases. acs.org

The introduction of halogen atoms is a well-established strategy in drug design to modulate a molecule's physicochemical properties. mdpi.com Halogenation, specifically bromination, significantly increases the molecular weight and lipophilicity of the parent tyrosine molecule. nih.gov This increased lipophilicity can influence a compound's ability to permeate biological membranes, a critical factor for drug absorption and distribution. mdpi.com

The Boc protecting group also plays a role in modifying the compound's properties, primarily by improving its stability during synthetic procedures like peptide synthesis. The modification of key properties through halogenation is a deliberate design element used to control the degradability and catabolic stability of potential drug candidates. mdpi.com Studies on halogenated tyrosine analogues have shown that these modifications affect several key molecular properties, including the pKa of the side-chain group and hydrophobicity, which are critical for drug-receptor interactions. nih.gov

Table 1: Comparison of Physicochemical Properties of L-Tyrosine and Halogenated Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPpKa (Phenolic OH)
L-TyrosineC₉H₁₁NO₃181.191.059.9
3,5-Dibromo-L-tyrosineC₉H₉Br₂NO₃338.98-0.4~6.5-7.6
3,5-Diiodo-L-tyrosineC₉H₉I₂NO₃432.98N/A6.5
3,5-Dichloro-L-tyrosineC₉H₉Cl₂NO₃250.08N/A6.5

Data compiled from sources. nih.govahajournals.orgnih.govguidechem.comlookchem.com This table is for illustrative purposes and compares the parent amino acid with its di-halogenated counterparts to show the impact of halogenation.

Substituting hydrogen atoms with halogens on the tyrosine ring does more than just alter physical properties; it can profoundly change the molecule's biological activity, leading to novel pharmacological profiles. mdpi.com The electron-withdrawing nature and steric bulk of bromine atoms can modulate how a ligand interacts with its target receptor or enzyme. mdpi.com For instance, the bromine substituents can participate in halogen bonding with proteins, a type of non-covalent interaction that can enhance binding affinity and potentially lead to enzyme inhibition.

Research into halogenated derivatives of L-tyrosine has uncovered a range of biological activities. 3,5-dibromo-L-tyrosine (DBrT) has demonstrated significant neuroprotective effects in both in-vitro and in-vivo models of brain ischemia. ahajournals.org It was found to be more potent than its parent amino acid, L-Phenylalanine, in depressing excitatory glutamatergic synaptic transmission, suggesting its potential as a novel neuroprotective agent. ahajournals.org Furthermore, various bromotyrosine derivatives isolated from marine organisms have shown promising antitumor and anti-inflammatory activities, underscoring the potential of halogenation to unlock new therapeutic applications. nih.govnih.gov

Design of Compounds with Enhanced Metabolic Stability and Lipophilicity

Chemical Biology Investigations

Beyond its role in drug synthesis, this compound and its derivatives serve as powerful tools in chemical biology for dissecting complex biological processes at the molecular level.

The unique characteristics of dibromotyrosine make it an excellent probe for investigating protein structure and function. Its incorporation into peptides and proteins allows researchers to study conformational changes and protein dynamics. Halogenation can introduce subtle perturbations that are amplified during protein self-organization, providing insights into the physiological and pathological effects of such modifications. nih.gov

The ability to genetically encode halogenated tyrosine residues into proteins offers a sophisticated platform to study the impact of these modifications in a controlled manner. nih.gov Such studies have revealed that halogenation can influence protein structure by affecting surface charges and internal domain distances. nih.gov These modified proteins can then be used to explore protein-protein interactions, as the halogen atoms can alter binding interfaces or serve as unique spectroscopic handles for detection and analysis. The development of peptide macrocycles containing such modified amino acids is a promising avenue for creating molecules that can disrupt protein-protein interactions, a key strategy in modern drug discovery. researchgate.net

This compound and related compounds are valuable tools for probing cellular mechanisms and signaling pathways. By incorporating these modified amino acids into biological systems, researchers can interfere with specific pathways, such as those involving tyrosine phosphorylation, to elucidate their function. The compound 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-benzofuran-6-sulfonicacid-(4-(thiazol-2-ylsulfanyl)-phenyl)-amide, a complex molecule derived from a dibrominated phenolic structure, has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which in turn affects the phosphorylation of the BCR-ABL fusion protein implicated in leukemia. jcancer.org

Furthermore, 3,5-dibromotyrosine (B3032813) is known to be a product of protein oxidation by eosinophil peroxidase, an enzyme involved in the inflammatory response. ahajournals.orgchemsrc.com As such, its presence can serve as a biomarker for oxidative stress and eosinophil-dependent tissue injury, providing a tool to study disease mechanisms related to oxidative damage. ahajournals.orgchemsrc.com

Markers for Oxidative Stress and Inflammation

The parent compound, 3,5-dibromo-L-tyrosine, has been identified as a potential biomarker for oxidative stress and inflammation, particularly in processes involving eosinophil peroxidase (EPO). acs.orgacs.org EPO, an enzyme released by activated eosinophils, utilizes bromide ions to generate potent brominating agents that can modify proteins. acs.orgacs.org

Key Research Findings:

Formation by Eosinophil Peroxidase: Studies have demonstrated that the reaction of L-tyrosine with EPO in the presence of hydrogen peroxide (H₂O₂) and physiological concentrations of bromide results in the formation of 3-bromotyrosine (B1580512) and 3,5-dibromo-L-tyrosine. acs.orgacs.org This suggests that the presence of these brominated tyrosine derivatives in tissues could indicate sites of eosinophil-mediated inflammation and oxidative damage. acs.orgacs.orgresearchgate.net

Stable Markers: These brominated tyrosine products are stable, making them suitable for detection and quantification in biological samples as markers of oxidative damage to proteins by reactive brominating species. acs.orgacs.org

Inflammatory Conditions: The involvement of eosinophils and EPO is implicated in various inflammatory conditions, including asthma and allergic disorders. acs.orgresearchgate.net Consequently, the detection of 3,5-dibromo-L-tyrosine could serve as a specific "molecular fingerprint" for protein modification by the eosinophil peroxidase-H₂O₂ system in such diseases. researchgate.net

Table 1: Formation of Brominated Tyrosine Derivatives by Eosinophil Peroxidase

Reactants Key Enzyme Products Significance

Studies in Enzyme Inhibition and Receptor Binding

Key Research Findings:

Chymotrypsin (B1334515) Inhibition: Early research explored the binding of N-acetyl-3,5-dibromo-L-tyrosine to chymotrypsin and chymotrypsinogen, providing thermodynamic data on enzyme-inhibitor complex formation. acs.org

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: More recent studies have focused on the inhibition of PTP1B, a key enzyme in metabolic regulation. A complex benzofuran (B130515) derivative containing a 3,5-dibromo-4-hydroxy-benzoyl moiety has been identified as a selective allosteric inhibitor of PTP1B. nih.govsemanticscholar.org This highlights the potential of incorporating the dibromotyrosine scaffold in the design of specific enzyme inhibitors.

Glutamatergic Synaptic Transmission: 3,5-dibromo-L-tyrosine (DBrT) has been shown to depress excitatory glutamatergic synaptic transmission. ahajournals.orgahajournals.org It was found to have a greater potency than its parent compound, L-phenylalanine, with IC50 values of 127.5 ± 13.3 μmol/L for depressing the frequency of non-NMDA receptor-mediated miniature excitatory postsynaptic currents. ahajournals.orgahajournals.org This activity suggests a potential neuroprotective role.

Topoisomerase Inhibition: A dibromotyrosine derivative, 2-(3,5-dibromo-4-methoxyphenyl)-N,N,N-trimethylethanamonium, isolated from the marine sponge Aplysina fistularis, demonstrated inhibitory activity against human DNA topoisomerase II-α. researchgate.net

Table 2: Enzyme and Receptor Interactions of 3,5-Dibromo-L-tyrosine Derivatives

Derivative Target Finding
N-acetyl-3,5-dibromo-L-tyrosine Chymotrypsin Studied for enzyme-inhibitor complex formation acs.org
Benzofuran with 3,5-dibromo-4-hydroxy-benzoyl moiety Protein Tyrosine Phosphatase 1B (PTP1B) Acts as a selective allosteric inhibitor nih.govsemanticscholar.org
3,5-dibromo-L-tyrosine (DBrT) Glutamate (B1630785) Receptors Depresses excitatory glutamatergic synaptic transmission ahajournals.orgahajournals.org

Development of Antiviral Compounds

The structural motif of 3,5-dibromo-L-tyrosine has been incorporated into molecules with potential antiviral activity. Natural and synthetic derivatives have shown promise against various viruses.

Key Research Findings:

Anti-HIV Activity: A study on bromotyrosine derivatives from marine sponges reported that several compounds, including some structurally related to 3,5-dibromo-L-tyrosine, inhibited HIV-1 replication. The mechanisms of action were found to involve interference with viral entry, reverse transcription, and nuclear import of retroviral DNA.

Anti-Chikungunya Virus (CHIKV) Activity: Dihalogenated L-tyrosine derivatives, including a brominated compound (1-carboxy-2-(3,5-dibromo-4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium), were evaluated for their activity against CHIKV. mdpi.com The study found that structural modifications, including the type of halogen and substitutions on the amino group, determined the specific mechanism of antiviral action, with some compounds inhibiting viral adhesion, internalization, or later stages of the viral life cycle. mdpi.comresearchgate.net

Table 3: Antiviral Studies of 3,5-Dibromo-L-tyrosine Derivatives

Virus Derivative Type Key Findings
HIV-1 Bromotyrosine derivatives from marine sponges Inhibition of viral replication through multiple mechanisms

Table 4: List of Compounds

Compound Name
This compound
3,5-dibromo-L-tyrosine
3-bromotyrosine
N-acetyl-3,5-dibromo-L-tyrosine
2-(3,5-dibromo-4-methoxyphenyl)-N,N,N-trimethylethanamonium
1-carboxy-2-(3,5-dibromo-4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium
L-tyrosine
L-phenylalanine
3,5-diiodo-L-tyrosine

Q & A

Q. How do bromine substituents affect tyrosine’s biological activity in peptide conjugates?

  • Methodology : Incorporate this compound into model peptides (e.g., RGD sequences) and assess conformational changes via circular dichroism (CD). Compare bioactivity (e.g., receptor binding) with non-halogenated analogs to isolate steric/electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.